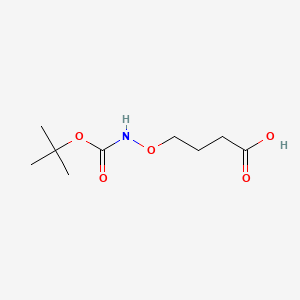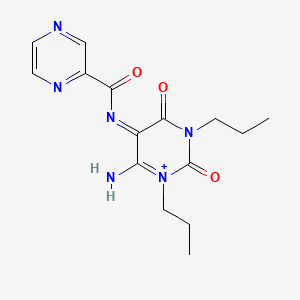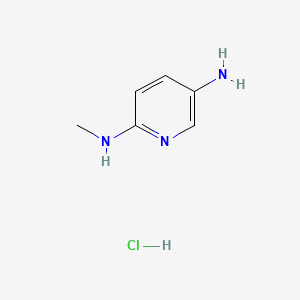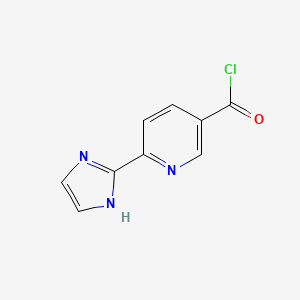
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid” often involves the use of tert-butoxycarbonyl-protected amino acids . For instance, a chiral catalyst was added to a toluene solution, followed by SM1, triethylamine, and methanol solvent. The reaction was carried out at 55°C for 12 hours under pressure .Applications De Recherche Scientifique
Use in Peptide Synthesis
The compound is used in peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group used in the synthesis of peptides . The Boc group prevents unwanted side reactions, allowing for the selective synthesis of the desired peptide .
Use in Amino Acid Ionic Liquids
The compound is used in the preparation of amino acid ionic liquids (AAILs). These are a type of room-temperature ionic liquid that have been used in peptide synthesis as synthetic support, cleavage reagent, and solvents . The Boc group protects the reactive side chain and N-terminus of the amino acids, making the AAILs efficient reactants and reaction media in organic synthesis .
Use in Dipeptide Synthesis
The compound has been used in dipeptide synthesis. A study showed that Boc-protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Use in Organic Synthesis
The compound is used in organic synthesis. The Boc group is a common protecting group used in organic synthesis. It is used to protect amino groups in the synthesis of various organic compounds .
Use in the Synthesis of Boc Derivatives
The compound is used in the synthesis of Boc derivatives of amino acids. A study showed that the yield of the desired product can be optimized by adjusting the conditions of the reactions .
Use in the Recycling of Ionic Liquids
The compound has been used in the recycling of ionic liquids. A recovery test indicated that the [emim][Boc-Ala] can be recycled at least four times in the model reaction .
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-14-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBBAQNKNZSNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,2]Oxazolo[3,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B568518.png)